N-(2-fluoroethyl)-N-methylcarbamoylchloride
Description
N-(2-Fluoroethyl)-N-methylcarbamoylchloride (C₄H₆ClFNO) is a carbamoyl chloride derivative featuring a methyl group and a 2-fluoroethyl substituent on the nitrogen atom. This compound belongs to the class of acyl chlorides, characterized by a reactive carbonyl chloride group (-COCl) that enables nucleophilic acyl substitution reactions.
Properties
Molecular Formula |
C4H7ClFNO |
|---|---|
Molecular Weight |
139.55 g/mol |
IUPAC Name |
N-(2-fluoroethyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C4H7ClFNO/c1-7(3-2-6)4(5)8/h2-3H2,1H3 |
InChI Key |
CIKDQDKOCXDFKT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCF)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoroethyl)-N-methylcarbamoylchloride typically involves the reaction of N-methylcarbamoyl chloride with 2-fluoroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N-methylcarbamoyl chloride+2-fluoroethylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing fluoroethyl group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Common nucleophiles include amines, alcohols, and water:
Reaction with Amines
N-(2-fluoroethyl)-N-methylcarbamoyl chloride reacts with primary/secondary amines to form urea derivatives. For example:
-
In the presence of pyrrolidine, 52% product yield was observed via an SN1 mechanism, with minor rate acceleration upon base addition .
-
Conditions : Pyridine or triethylamine as base, aprotic solvents (e.g., MIBK), 25–30°C .
Reaction with Alcohols
Alcohols displace the chloride to form carbamate esters (urethanes). A zinc chloride-catalyzed method achieves high efficiency:
| Substrate | Catalyst | Solvent | Temp. | Yield | Source |
|---|---|---|---|---|---|
| Aromatic/aliphatic alcohols | ZnCl₂ | Toluene | RT–110°C | 70–95% |
Hydrolysis and Solvolysis Mechanisms
Hydrolysis proceeds via competing SN1 and SN2 pathways, influenced by solvent and substituents:
-
SN1 Pathway : Dominates in aqueous conditions, characterized by a positive entropy of activation (+3.50 to +5.60 cal·mol⁻¹·K⁻¹) and carbocation intermediate formation .
-
SN2 Pathway : Observed in polar aprotic solvents, with bimolecular kinetics .
Kinetic Data :
| Parameter | SN1 (Dimethylcarbamoyl Chloride) | SN2 (Ethyl Chloroformate) |
|---|---|---|
| ΔS‡ (cal·mol⁻¹·K⁻¹) | +5.6 | −12.4 |
| Eₐ (kcal/mol) | 21.0 | 20.6 |
Reactivity in Nonpolar Media
In toluene or dichloromethane, the compound exhibits prolonged stability, enabling controlled reactions with sterically hindered nucleophiles. For example:
-
Slow solvolysis : Specific rates decrease due to mass law effects favoring carbocation recombination .
Comparative Reactivity with Analogues
The fluoroethyl group confers distinct reactivity compared to non-fluorinated carbamoyl chlorides:
| Property | N-(2-Fluoroethyl)-N-methylcarbamoyl Chloride | N-Ethyl-N-methylcarbamoyl Chloride |
|---|---|---|
| Electrophilicity | Enhanced (fluoro withdrawal) | Moderate |
| Hydrolysis Rate | Slower (SN1 favored) | Faster (SN2 favored) |
| Stability | Higher in nonpolar solvents | Lower |
Scientific Research Applications
N-(2-fluoroethyl)-N-methylcarbamoylchloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-fluoroethyl)-N-methylcarbamoylchloride involves its interaction with specific molecular targets. The fluoroethyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can act as a potent inhibitor by covalently modifying the active site of the enzyme.
Comparison with Similar Compounds
Structural and Electronic Differences
N-Methyl-N-(2,2,2-Trifluoroethyl)carbamoyl Chloride (C₄H₅ClF₃NO)
- Substituents : Methyl and 2,2,2-trifluoroethyl groups.
- Molecular Weight : 175.54 g/mol .
- Key Features: The trifluoroethyl group provides strong electron-withdrawing effects, increasing the electrophilicity of the carbonyl carbon compared to the mono-fluoroethyl analog. This enhances reactivity in acylation reactions but may reduce stability due to steric hindrance.
N-(2-Chlorophenyl)-N-Methylcarbamoyl Chloride (C₈H₇Cl₂NO)
- Substituents : Methyl and 2-chlorophenyl groups.
- Molecular Weight : 204.05 g/mol .
- Key Features : The aromatic chlorophenyl group introduces resonance effects, stabilizing the carbamoyl chloride through conjugation. This contrasts with the aliphatic fluoroethyl group in the target compound, which lacks such stabilization.
2-Chloro-N-[1-(4-Fluorophenyl)ethyl]-N-Methylacetamide (C₁₁H₁₃ClFNO)
- Substituents : Methyl and 1-(4-fluorophenyl)ethyl groups.
- Molecular Weight : 229.68 g/mol .
- aliphatic chains) affects lipophilicity and bioavailability.
Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for preparing N-(2-fluoroethyl)-N-methylcarbamoylchloride, and how do reaction conditions influence yield?
The synthesis typically involves chloroformylation of N-(2-fluoroethyl)-N-methylamine using phosgene or thionyl chloride derivatives. For example, analogous carbamoyl chlorides are synthesized via reaction of amines with phosgene equivalents under anhydrous conditions in solvents like dichloromethane or toluene at 0–5°C . Critical variables include stoichiometry (e.g., excess phosgene to prevent side reactions) and moisture exclusion. Post-reaction purification often employs low-temperature crystallization or silica gel chromatography, as seen in related fluoroethyl sulfonamide syntheses .
Q. Which analytical techniques are most reliable for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming the presence of the fluoroethyl and methyl groups. For instance, ¹⁹F NMR can detect chemical shifts near -210 ppm for CF₂ groups in similar compounds . Mass spectrometry (MS) with electrospray ionization (ESI) or gas chromatography (GC-MS) validates molecular weight and purity. Elemental analysis further corroborates composition .
Q. How should researchers handle and store this compound to ensure stability?
Due to its reactivity as a carbamoyl chloride, storage under inert gas (argon or nitrogen) at -20°C in anhydrous solvents (e.g., THF, DCM) is critical. Decomposition via hydrolysis can be monitored by FT-IR for carbonyl (C=O) stretch retention at ~1800 cm⁻¹ .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
The electrophilic carbonyl carbon undergoes nucleophilic attack by amines, alcohols, or thiols, forming carbamates, ureas, or thiocarbamates. Fluorine’s electron-withdrawing effect enhances carbonyl electrophilicity, accelerating reactions. Computational studies (DFT) on analogous compounds suggest transition states stabilized by fluorine’s inductive effects . Kinetic studies in polar aprotic solvents (e.g., DMF) show pseudo-first-order dependence on nucleophile concentration .
Q. How can discrepancies in reported biological activity data for this compound be resolved?
Variations in bioassay results (e.g., tubulin inhibition vs. enzyme modulation) may arise from differences in cell permeability due to fluorine’s lipophilicity or hydrolysis rates in physiological buffers. Researchers should standardize assay conditions (pH, temperature) and validate purity via HPLC before testing. Comparative studies with hydrolytically stable analogs (e.g., methyl ester derivatives) can isolate structure-activity relationships .
Q. What strategies optimize regioselectivity when using this compound in multi-step syntheses?
Protecting group strategies (e.g., tert-butoxycarbonyl for amines) prevent undesired acylations. For example, in peptide coupling, pre-activation of carboxyl groups with HOBt/DIC minimizes carbamoyl chloride side reactions. Solvent polarity adjustments (e.g., switching from DCM to acetonitrile) can also modulate reaction rates .
Q. How does computational modeling predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations reveal binding affinities to tubulin’s colchicine site, driven by fluorine’s hydrophobic interactions and hydrogen bonding with Thr179 and Asn228 residues. Similar fluoroethyl derivatives show enhanced binding compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
